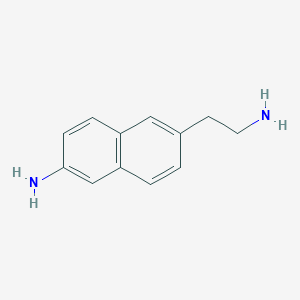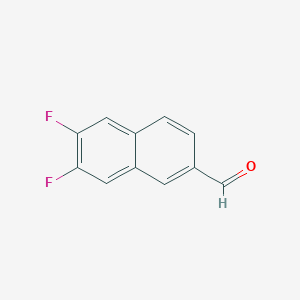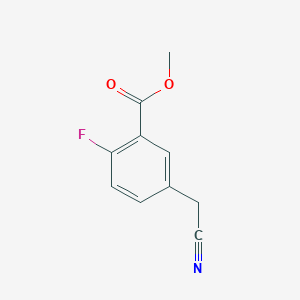
2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one typically involves the condensation of indazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-oxopropyl)-1H-indazol-3(2H)-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione: Known for its potent antitumor activity.
3-Hydroxypropionic acid: An emerging platform chemical used in the production of various value-added chemicals.
Uniqueness
2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one stands out due to its unique indazole core structure, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry.
Propriétés
Numéro CAS |
89438-61-9 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-(3-hydroxypropyl)-1H-indazol-3-one |
InChI |
InChI=1S/C10H12N2O2/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11-12/h1-2,4-5,11,13H,3,6-7H2 |
Clé InChI |
HEFDTDAUQOACPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(N2)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


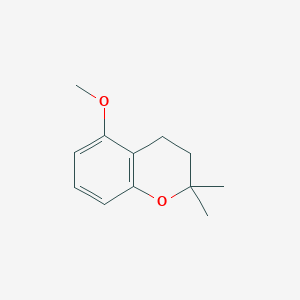
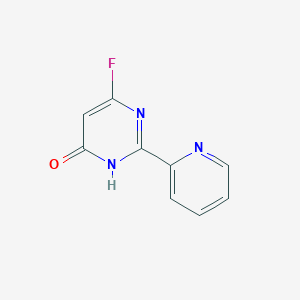
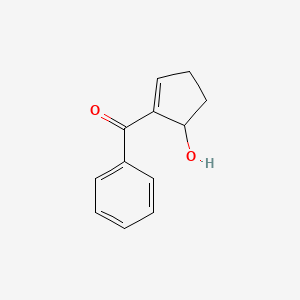
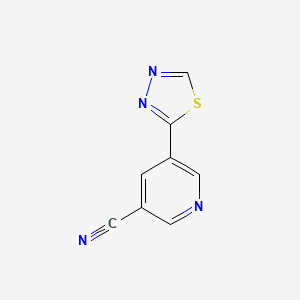
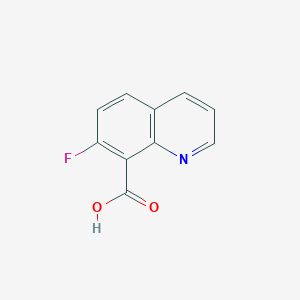
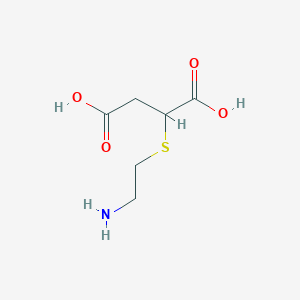
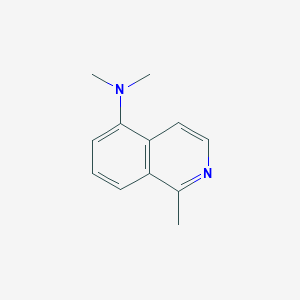
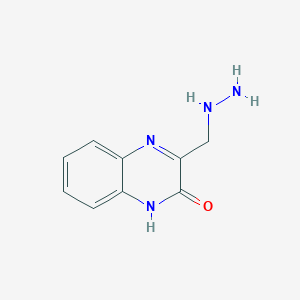
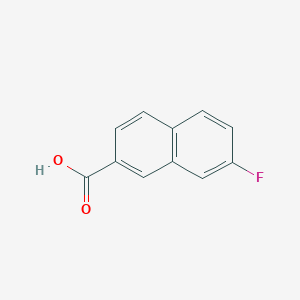
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)
